molecular formula C13H11F6NO B2384332 N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide CAS No. 2305533-20-2

N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide

Cat. No.: B2384332
CAS No.: 2305533-20-2
M. Wt: 311.227
InChI Key: SHXGRDFARFLVPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide is a compound characterized by the presence of trifluoromethyl groups, which are known for their significant impact on the chemical and physical properties of molecules. These groups enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide typically involves the introduction of trifluoromethyl groups through radical trifluoromethylation. This process can be achieved using reagents such as trifluoromethyl sulfonyl fluoride under specific reaction conditions. For instance, a common method involves the reaction of phenylpropylamine with trifluoromethyl sulfonyl fluoride in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane .

Chemical Reactions Analysis

N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can affect various signaling pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide can be compared with other trifluoromethyl-containing compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3,3,3-trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F6NO/c1-2-11(21)20-10(7-12(14,15)16)8-3-5-9(6-4-8)13(17,18)19/h2-6,10H,1,7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXGRDFARFLVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CC(F)(F)F)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.